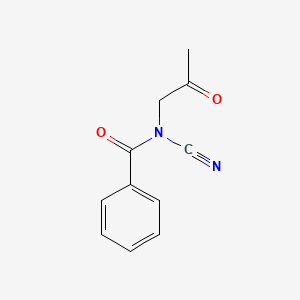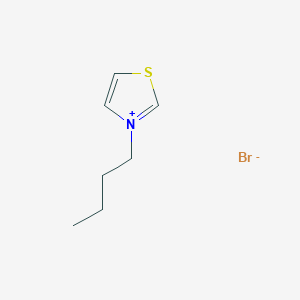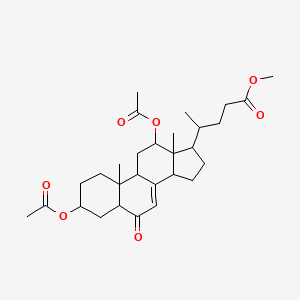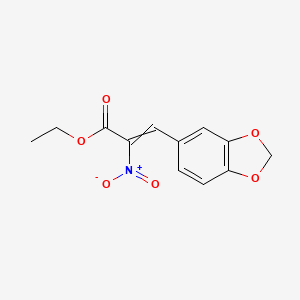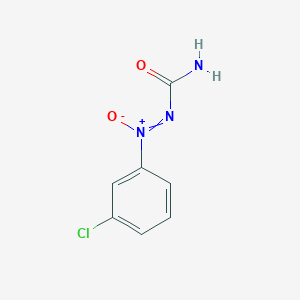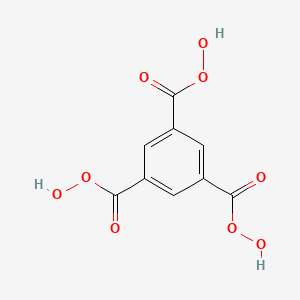
Benzene-1,3,5-tricarboperoxoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,3,5-tricarboperoxoic acid is an organic compound characterized by the presence of three peroxo groups attached to a benzene ring at positions 1, 3, and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,3,5-tricarboperoxoic acid typically involves the peroxidation of benzene-1,3,5-tricarboxylic acid. This process can be achieved through the reaction of benzene-1,3,5-tricarboxylic acid with hydrogen peroxide in the presence of a catalyst, such as sulfuric acid. The reaction conditions generally include maintaining a low temperature to prevent decomposition of the peroxo groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene-1,3,5-tricarboperoxoic acid undergoes various chemical reactions, including:
Oxidation: The peroxo groups can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the peroxo groups can be reduced to hydroxyl groups.
Substitution: The peroxo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products:
Oxidation: Products include oxidized derivatives of the original substrate.
Reduction: Products include hydroxylated derivatives.
Substitution: Products include substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
Benzene-1,3,5-tricarboperoxoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Benzene-1,3,5-tricarboperoxoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of its peroxo groups. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved include the activation of oxidative stress responses and the modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Benzene-1,3,5-tricarboxylic acid: This compound is the precursor for the synthesis of Benzene-1,3,5-tricarboperoxoic acid and shares a similar benzene ring structure but lacks the peroxo groups.
Trimellitic acid (1,2,4-benzenetricarboxylic acid): Another isomer of benzenetricarboxylic acid with carboxy groups at positions 1, 2, and 4.
Hemimellitic acid (1,2,3-benzenetricarboxylic acid): An isomer with carboxy groups at positions 1, 2, and 3.
Propriétés
Numéro CAS |
63556-80-9 |
|---|---|
Formule moléculaire |
C9H6O9 |
Poids moléculaire |
258.14 g/mol |
Nom IUPAC |
benzene-1,3,5-tricarboperoxoic acid |
InChI |
InChI=1S/C9H6O9/c10-7(16-13)4-1-5(8(11)17-14)3-6(2-4)9(12)18-15/h1-3,13-15H |
Clé InChI |
MWGZSAVEYPPQME-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)OO)C(=O)OO)C(=O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




